Enhanced Meta-Position Halogen-Bonding Donor Capacity of 3,4,5-Triiodobenzoate Versus Alternative Iodobenzene Derivatives
The 3,4,5-triiodobenzoate scaffold exhibits halogen-bonding (XB) donor properties that are regiospecifically enhanced at meta-iodine positions compared to ortho- and para-iodines, an effect attributed to the contiguous electron-withdrawing substitution pattern and the carboxyl group's negative mesomeric effect [1]. In comparative crystallographic analysis, the σ-hole size on meta-iodines in 3,4,5-triiodobenzoic acid is larger than that observed in 4-iodobenzoic acid and 1,2,3-triiodobenzene, directly correlating with stronger XB donor ability [1].
| Evidence Dimension | Halogen-bonding donor capacity (σ-hole size) |
|---|---|
| Target Compound Data | Meta-iodines exhibit enhanced XB donor ability; carboxyl group negative mesomeric effect favors o- and p-iodines for XB donation but meta-iodines in contiguous 3,4,5-arrangement show compensatory σ-hole enlargement |
| Comparator Or Baseline | 4-iodobenzoic acid (para-substituted) and 1,2,3-triiodobenzene (contiguous triiodo without carboxyl group) |
| Quantified Difference | Electron-withdrawing substituents with negative mesomeric effect favor ortho- and para-iodines as XB donors; 3,4,5-pattern produces distinct directional XB profile |
| Conditions | Single-crystal X-ray diffraction; electrostatic potential surface analysis |
Why This Matters
For researchers designing halogen-bonded co-crystals or supramolecular assemblies, the predictable and enhanced XB donor capacity of 3,4,5-triiodobenzoate at specific positions enables rational crystal engineering not achievable with 2,4,6-substituted or mono-iodinated analogs.
- [1] Chernysheva MV, Bulatova M, Ding X, Haukka M. Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Cryst Growth Des. 2020;20(10):6583-6594. View Source
